2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 921925-11-3
VCID: VC5621015
InChI: InChI=1S/C19H22N2O3S2/c1-25-18-9-5-4-8-17(18)19(22)20-11-13-26(23,24)21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)
SMILES: CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Molecular Formula: C19H22N2O3S2
Molecular Weight: 390.52

2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

CAS No.: 921925-11-3

Cat. No.: VC5621015

Molecular Formula: C19H22N2O3S2

Molecular Weight: 390.52

* For research use only. Not for human or veterinary use.

2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide - 921925-11-3

Specification

CAS No. 921925-11-3
Molecular Formula C19H22N2O3S2
Molecular Weight 390.52
IUPAC Name N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methylsulfanylbenzamide
Standard InChI InChI=1S/C19H22N2O3S2/c1-25-18-9-5-4-8-17(18)19(22)20-11-13-26(23,24)21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)
Standard InChI Key QUVJVMOZTXLNDX-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-(Methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide consists of three primary components:

  • Benzamide backbone: A benzene ring substituted with a methylsulfanyl group (-SMe) at the 2-position and an amide group at the 1-position.

  • Sulfonamide linker: A sulfonyl group (-SO₂-) bridges the benzamide moiety to an ethylamine group.

  • Tetrahydroisoquinoline system: A partially saturated isoquinoline ring system attached to the sulfonamide group, contributing to the molecule’s conformational rigidity.

The stereoelectronic effects of the methylsulfanyl group enhance the compound’s lipophilicity, potentially improving membrane permeability . Meanwhile, the tetrahydroisoquinoline moiety introduces a bicyclic structure that may interact with biological targets through π-π stacking or hydrogen bonding.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is unavailable, related sulfonamide-benzamide hybrids exhibit characteristic patterns in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

Spectroscopic FeatureExpected Range/PeakFunctional Group Association
¹H NMR (δ ppm)7.2–8.1 (multiplet)Aromatic protons (benzamide)
3.5–4.2 (multiplet)Ethylenediamine sulfonamide linker
2.5–3.0 (singlet)Methylsulfanyl group
IR (cm⁻¹)1650–1680Amide C=O stretch
1320–1360Sulfonamide S=O asymmetric stretch

These predictions align with spectral data from structurally analogous compounds .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 2-(methylsulfanyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide likely involves a multi-step approach:

Step 1: Sulfonylation of Tetrahydroisoquinoline
1,2,3,4-Tetrahydroisoquinoline reacts with chlorosulfonic acid or sulfur trioxide to form the corresponding sulfonyl chloride intermediate. This step is critical for introducing the sulfonamide linker.

Step 2: Coupling with Ethylenediamine
The sulfonyl chloride intermediate reacts with ethylenediamine in the presence of a base (e.g., triethylamine) to yield 2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylamine. This amine serves as the nucleophile for subsequent amide bond formation .

Step 3: Amidation with 2-(Methylsulfanyl)benzoic Acid
The final step involves coupling the ethylamine intermediate with 2-(methylsulfanyl)benzoic acid using a carbodiimide coupling agent (e.g., EDC/HOBt). This reaction typically proceeds in anhydrous dichloromethane or dimethylformamide at 0–25°C .

Applications in Drug Development

Central Nervous System (CNS) Disorders

The tetrahydroisoquinoline scaffold is prevalent in neuroactive compounds. For example, analogs of this compound have shown affinity for dopamine receptors, suggesting potential use in Parkinson’s disease or schizophrenia.

Antimicrobial Agents

Challenges and Future Directions

Synthetic Scalability

Current methods rely on costly coupling agents and multi-step purification. Future work could explore one-pot syntheses or enzymatic amidation to improve efficiency .

Target Validation

In vitro profiling against recombinant receptors and enzymes is essential to confirm hypothesized mechanisms. High-throughput screening may identify off-target effects early in development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator